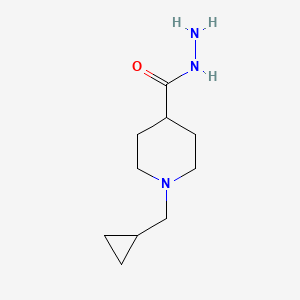

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide

Description

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide is a piperidine-derived carbohydrazide compound characterized by a cyclopropylmethyl substituent at the nitrogen atom of the piperidine ring. This structural feature distinguishes it from other piperidine derivatives and contributes to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-12-10(14)9-3-5-13(6-4-9)7-8-1-2-8/h8-9H,1-7,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOLHTFPZGJRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides followed by the introduction of the carbohydrazide group. One common method involves the following steps:

Cyclopropylmethylation: Piperidine is reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 1-(Cyclopropylmethyl)piperidine.

Carbohydrazide Formation: The resulting 1-(Cyclopropylmethyl)piperidine is then treated with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group, yielding 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrazide-Specific Reactions

The carbohydrazide moiety (-CONHNH₂) enables nucleophilic and condensation reactions:

a. Hydrazone Formation

Reacts with carbonyl compounds (aldehydes/ketones) under acidic conditions to form hydrazones. For example:

-

Conditions : Ethanol solvent, catalytic acetic acid, 60–80°C .

-

Applications : Used to synthesize Schiff base intermediates for metal coordination complexes .

b. Oxidation Reactions

The hydrazide group oxidizes to carboxylic acids or acyl azides:

-

Oxidants : KMnO₄, HNO₃, or H₂O₂.

-

Byproducts : N₂ gas evolution observed during oxidative cleavage.

Piperidine Ring Modifications

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions:

Mechanistic Notes :

-

Alkylation occurs preferentially at the piperidine nitrogen due to steric protection of the carbohydrazide group .

-

Ring-opening under acidic conditions proceeds via protonation and nucleophilic attack, forming a bromoalkylamine .

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl substituent participates in radical and acid-catalyzed rearrangements:

a. Radical Ring Opening

Under radical initiators (e.g., AIBN), the cyclopropane ring opens to form a but-3-enyl radical:

b. Acid-Catalyzed Isomerization

In strong acids (H₂SO₄, HClO₄), the cyclopropane ring isomerizes to a cyclobutane derivative:

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O .

-

Products : Biaryl-functionalized piperidines (yield: 55–75%) .

b. Buchwald-Hartwig Amination

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

-

Hydrolytic Sensitivity : Hydrazide group hydrolyzes in strong base (NaOH, 100°C) to carboxylic acid.

Scientific Research Applications

Pharmacological Properties

Antibacterial Activity

Research indicates that derivatives of 1-(cyclopropylmethyl)piperidine exhibit significant antibacterial properties. A study focused on the synthesis of novel lincomycin derivatives containing this piperidine moiety demonstrated strong activity against Streptococcus pneumoniae and Streptococcus pyogenes. The structure-activity relationship studies revealed that modifications at the C-7 position of the lincomycin backbone could enhance antibacterial efficacy, particularly when combined with a para-substituted phenylthio group .

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). SAR studies on pyrimidine-4-carboxamides, which include derivatives based on 1-(cyclopropylmethyl)piperidine, led to the identification of potent inhibitors with favorable pharmacokinetic profiles. For instance, one derivative exhibited an IC50 value of 72 nM, indicating its potential as a tool compound for studying NAPE-PLD function in both in vitro and in vivo settings .

Synthesis and Structural Modifications

Synthetic Approaches

The synthesis of 1-(cyclopropylmethyl)piperidine-4-carbohydrazide typically involves multi-step organic reactions. A common approach includes the reaction of piperidine derivatives with cyclopropanecarbaldehyde and subsequent hydrazine treatment to form the carbohydrazide . This method allows for the introduction of various substituents that can modulate the biological activity of the compound.

Structure-Activity Relationship Studies

The exploration of SAR is crucial for optimizing the pharmacological properties of 1-(cyclopropylmethyl)piperidine derivatives. For example, modifications to the piperidine ring or the introduction of different functional groups have been shown to significantly alter biological activity. A systematic investigation into these modifications has led to the identification of compounds with enhanced potency against specific bacterial strains and improved inhibition profiles against target enzymes .

Case Studies

Case Study 1: Antibacterial Derivatives

In a focused study on lincomycin derivatives, researchers synthesized analogs incorporating 1-(cyclopropylmethyl)piperidine. The results indicated that certain structural modifications led to compounds that were significantly more effective against resistant strains of bacteria. The findings underscore the importance of structural diversity in developing new antibacterial agents .

Case Study 2: NAPE-PLD Inhibitors

Another pivotal study highlighted the development of a library of pyrimidine-4-carboxamides, including those based on 1-(cyclopropylmethyl)piperidine. The lead compound identified from this series showed remarkable inhibitory effects on NAPE-PLD, suggesting its potential utility in studying lipid metabolism and related pathophysiological conditions .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration, leading to antifungal and antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The following table highlights key structural and functional differences between 1-(cyclopropylmethyl)piperidine-4-carbohydrazide and related compounds:

Pharmacological and Functional Insights

- Sigma Receptor Selectivity: 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide and its analog DuP 734 exhibit potent sigma receptor binding. DuP 734 demonstrates nanomolar affinity (IC₅₀ = 22.5 nM in vitro) and maintains brain-specific binding in vivo, suggesting its utility for sigma receptor imaging . In contrast, sulfonyl-substituted analogs (e.g., N0-[(alkyl/aryl)sulfonyl] derivatives) show divergent targets, such as acetylcholinesterase, due to their sulfonyl groups enhancing electrostatic interactions with enzyme active sites .

- Structural Impact on Pharmacokinetics: The cyclopropylmethyl group in the target compound and DuP 734 contributes to metabolic stability, as evidenced by DuP 734’s prolonged brain retention compared to rapid plasma clearance . Carboxylic acid derivatives (e.g., 1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid) exhibit higher solubility (log S = -2.5) but reduced blood-brain barrier (BBB) penetration compared to carbohydrazides .

Critical Analysis of Research Findings

- Sulfonyl-substituted analogs demonstrate off-target effects (e.g., AChE inhibition), limiting their specificity compared to cyclopropylmethyl derivatives .

- Advantages of 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide: Superior sigma receptor selectivity over non-sigma ligands (e.g., phencyclidine receptor binders) . Favorable pharmacokinetic profile for CNS applications due to cyclopropylmethyl-enhanced stability .

Biological Activity

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various diseases, and safety profiles.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylmethyl group and a carbohydrazide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide. The compound has shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8-16 |

| Escherichia coli | 16-32 |

| Pseudomonas aeruginosa | 32-64 |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of piperidine derivatives have been extensively studied. Research indicates that compounds similar to 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide exhibit cytotoxic effects in various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 10 |

These findings underscore the potential of this compound in cancer therapy .

The mechanism by which 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide exerts its biological effects is not fully elucidated but is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth and proliferation.

- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells .

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide exhibits low toxicity in vitro, with no significant hemolytic activity observed at concentrations up to 256 µg/mL. This indicates a favorable safety margin for further development .

Case Studies

Several case studies have explored the therapeutic applications of piperidine derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine, including the target compound, significantly reduced bacterial load in infected animal models.

- Cancer Treatment Trials : Clinical trials involving similar compounds indicated promising results in reducing tumor size and improving survival rates in patients with advanced cancers .

Q & A

Basic: What are the standard synthetic routes for 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide, and what reaction conditions are critical for high yield?

Methodological Answer:

The compound is typically synthesized via multi-step reactions. A common approach involves:

Piperidine Functionalization : Reacting piperidine-4-carboxylic acid derivatives with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group .

Hydrazide Formation : Converting the carboxylic acid to the hydrazide using hydrazine hydrate in ethanol under reflux (70–80°C, 12–24 hours) .

Critical conditions include:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Temperature Control : Excess heat may destabilize the cyclopropane ring; reactions are often conducted below 100°C .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include the cyclopropylmethyl protons (δ 0.5–1.5 ppm, multiplet) and hydrazide NH₂ (δ 3.5–4.5 ppm, broad) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while cyclopropane carbons resonate at 8–12 ppm .

- IR Spectroscopy : Confirm hydrazide formation via N–H stretches (3200–3350 cm⁻¹) and C=O stretches (1640–1680 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. Monitor [M+H]⁺ ions for molecular weight confirmation .

Basic: What are the key safety considerations when handling 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide in the laboratory?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

- Waste Disposal : Neutralize hydrazide residues with dilute HCl before disposal to avoid exothermic reactions .

Advanced: How can conflicting solubility and stability data for this compound be resolved in different solvent systems?

Methodological Answer:

- Solubility Testing : Use the ESOL model to predict logS (e.g., in water, DMSO) and validate experimentally via gravimetric analysis .

- Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Compare results across solvents (e.g., DMSO degrades hydrazides faster than ethanol) .

- Statistical Analysis : Apply ANOVA to identify solvent-specific degradation pathways (e.g., hydrolysis vs. oxidation) .

Advanced: What strategies optimize the stability of the cyclopropane ring during synthesis and purification?

Methodological Answer:

- Reaction Optimization :

- Purification :

Advanced: How can researchers evaluate the pharmacological activity of 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide against enzyme targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with hydrazide-binding pockets (e.g., carbonic anhydrases, monoamine oxidases) based on structural analogs .

- In Vitro Assays :

- Use fluorescence-based inhibition assays (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) .

- Calculate IC₅₀ values via dose-response curves (10 nM–100 µM range) .

- Molecular Docking : Perform simulations with AutoDock Vina to predict binding modes to active sites (e.g., cyclopropane interactions with hydrophobic pockets) .

Advanced: What experimental designs address contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Protocols :

- Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .

- Meta-Analysis : Apply Cochran’s Q test to assess heterogeneity in published IC₅₀ values .

- Counter-Screening : Test off-target effects using panels of related enzymes (e.g., CYP450 isoforms) to rule out non-specific binding .

Advanced: How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?

Methodological Answer:

- Continuous-Flow Setup :

- Use micromixers for rapid coupling of cyclopropylmethyl groups to piperidine under precise temperature control (50°C ± 2°C) .

- Integrate in-line IR monitoring to track hydrazide formation in real time .

- DoE Optimization : Apply a Box-Behnken design to optimize residence time, solvent ratio, and reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.